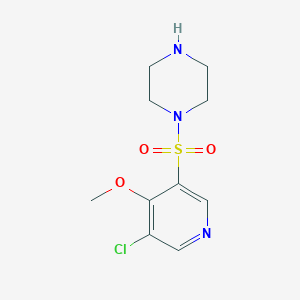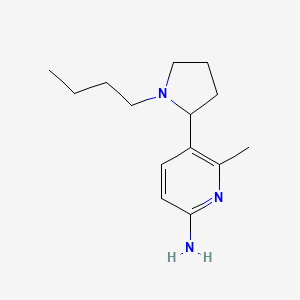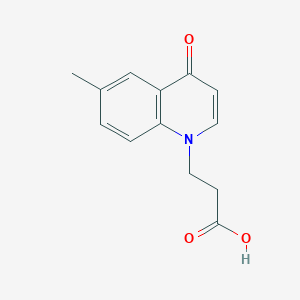
3-(6-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid is a compound belonging to the quinoline family, characterized by a quinoline core structure with a methyl group at the 6th position and a propanoic acid moiety at the 3rd position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves the reaction of an appropriate quinoline derivative with a propanoic acid precursor. One common method involves the reaction of ethyl ester with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF). The reaction proceeds smoothly and generally yields good results .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
3-(6-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a diuretic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(6-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its diuretic activity is believed to be related to its ability to inhibit certain enzymes or receptors involved in kidney function . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Known for its diuretic activity.
4-Methoxyanilide derivatives: Explored for their biological activities and potential therapeutic applications.
Uniqueness
3-(6-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a propanoic acid moiety makes it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C13H13NO3 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
3-(6-methyl-4-oxoquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-9-2-3-11-10(8-9)12(15)4-6-14(11)7-5-13(16)17/h2-4,6,8H,5,7H2,1H3,(H,16,17) |
Clé InChI |
PGNQZNXZSZFJET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C=CC2=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


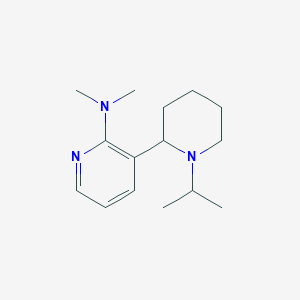



![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
![3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11805092.png)
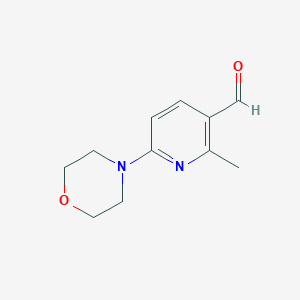
![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)
